molecular formula C12H22O2 B14005806 (Z)-dec-3-enyl acetate

(Z)-dec-3-enyl acetate

Cat. No.: B14005806
M. Wt: 198.30 g/mol
InChI Key: HYSSAOQHKOCKIC-UHFFFAOYSA-N
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Description

(Z)-Dec-3-enyl acetate (IUPAC name: (3Z)-3-Decen-1-yl acetate) is a monounsaturated fatty acid ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It features a ten-carbon aliphatic chain with a Z-configured double bond at the third position, esterified with acetic acid. This compound is notable for its role as a pheromone in Carposinid moths, where its stereochemistry and chain length are critical for biological activity . Key physicochemical properties include a boiling point of 256.2 ± 19.0°C (760 Torr), density of 0.886 ± 0.06 g/cm³ (20°C), and a high estimated logP value of 4.541, indicating significant hydrophobicity .

Properties

IUPAC Name

dec-3-enyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSSAOQHKOCKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (Z)-dec-3-enyl acetate with analogous esters, sulfonates, and cyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Density (g/cm³) LogP CAS Number
This compound C₁₂H₂₂O₂ 198.30 Z-configured double bond at C3 256.2 ± 19.0 0.886 ± 0.06 4.541 81634-99-3
Isoamyl acetate C₇H₁₄O₂ 130.18 Branched 5-carbon chain, no double bond ~142 0.876 1.78 123-92-2
Benzyl acetate C₉H₁₀O₂ 150.17 Aromatic benzyl group 215 1.056 1.96 140-11-4
(Z)-Dec-3-enyl methanesulfonate C₁₁H₂₂O₃S 234.35 Methanesulfonate group at C1 Not reported Not reported ~3.2* Not provided
Tricyclo(5.2.1.0²,⁶)dec-3-enyl acetate C₁₂H₁₈O₂ 194.27 Bicyclic structure with fused rings Not reported Not reported ~3.8* Not provided

*Estimated using computational tools due to lack of experimental data.
Sources : .

Key Observations:
  • Chain Length and Unsaturation : this compound’s ten-carbon chain and Z-configured double bond distinguish it from shorter, branched esters like isoamyl acetate or aromatic derivatives like benzyl acetate.
  • Hydrophobicity : The higher logP of this compound compared to isoamyl acetate (4.54 vs. 1.78) reflects its increased lipophilicity, critical for interactions with insect olfactory receptors .
  • Thermal Stability : Its higher boiling point (~256°C vs. ~142°C for isoamyl acetate) correlates with its longer carbon chain and reduced volatility .
This compound
  • Role as a Pheromone : Acts as a sex pheromone in Carposinid moths, where the Z-configuration is essential for attracting mates. Substitution or stereochemical inversion (e.g., E-isomer) drastically reduces efficacy .
  • Synthetic Applications : Used in green chemistry for synthesizing sulfonate and sulfane derivatives, such as (Z)-dec-3-enyl(octyl)sulfane, which exhibit distinct electrophysiological properties .
Isoamyl Acetate
  • Flavor and Fragrance : Widely used in food (banana flavoring) and perfumery due to its fruity aroma. Lacks biological activity in insect communication .
Benzyl Acetate
  • Perfumery: Prized for its floral (jasmine-like) scent. Non-pheromonal and structurally unrelated to aliphatic acetates due to its aromatic group .
Tricyclo Derivative
  • Complex Structure : The bicyclic framework in tricyclo(5.2.1.0²,⁶)dec-3-enyl acetate may enhance stability but reduces conformational flexibility, limiting its utility in pheromone systems .

Research Findings

  • Stereochemical Specificity : NMR and gas chromatography analyses confirm that this compound’s bioactivity depends on its double-bond configuration. Analogs like (E)-dec-3-enyl acetate show <10% attraction in moth electrophysiological assays .

Preparation Methods

Catalytic Partial Hydrogenation of Alkynes

A widely reported method to obtain (Z)-dec-3-en-1-ol is via the selective partial hydrogenation of the corresponding alkyne precursor using Lindlar’s catalyst. This catalyst is known for its ability to hydrogenate alkynes to cis-alkenes selectively, preserving the (Z)-configuration of the double bond.

  • Starting from a dec-3-yn-1-ol or related alkyne, hydrogenation with Lindlar’s catalyst yields (Z)-dec-3-en-1-ol with excellent yield and high isomeric purity (up to 95%).

Purification and Characterization

The resulting (Z)-dec-3-en-1-ol is typically purified by distillation or chromatography to ensure removal of any over-reduced or trans-isomer impurities.

Conversion of (Z)-Dec-3-en-1-ol to (Z)-Dec-3-enyl Acetate

Acetylation Reaction

The primary alcohol (Z)-dec-3-en-1-ol undergoes acetylation to form this compound. This is commonly achieved by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

  • Typical conditions involve the use of pyridine or triethylamine as a base to scavenge the acid by-product.
  • The reaction proceeds smoothly at mild temperatures, preserving the (Z)-configuration without isomerization.

Yield and Purity

  • The acetylation step generally provides high yields (>90%) of the acetate ester.
  • The product is purified by column chromatography or distillation under reduced pressure to maintain isomeric purity.

Alternative Synthetic Routes and Functional Group Transformations

While the above method is standard, other synthetic approaches have been explored:

Wittig Olefination

  • Wittig olefination can be used to construct the (Z)-alkene moiety by reacting an aldehyde with a phosphonium ylide.
  • This method allows for the formation of (Z)-dec-3-enoic acid derivatives, which can be subsequently reduced and acetylated to yield the acetate.

Reductive Amination and Thioether Formation (Related Compounds)

  • Some studies report the synthesis of related (Z)-dec-3-enyl derivatives such as thioethers and amines via reductive amination and nucleophilic substitution on mesylates derived from (Z)-dec-3-en-1-ol.
  • These methods involve careful control of reaction conditions to preserve the (Z)-configuration.

Data Table: Summary of Preparation Methods for this compound

Step Methodology Reagents/Conditions Yield (%) Notes
1 Partial hydrogenation of alkyne Lindlar’s catalyst, H2, mild conditions ~95% High (Z)-selectivity, high purity
2 Acetylation of (Z)-dec-3-en-1-ol Acetic anhydride or acetyl chloride, pyridine or Et3N >90% Mild conditions preserve (Z)-configuration
Alternative 1 Wittig olefination to (Z)-alkenoic acid Phosphonium ylide, aldehyde 60-80% Followed by reduction and acetylation
Alternative 2 Nucleophilic substitution on mesylate Mesylate intermediate, thiol or amine nucleophiles 33-54% (for related derivatives) Requires degassing to avoid side reactions

Research Findings and Analytical Data

  • Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses confirm isomeric purity exceeding 99% for the (Z)-configured products.
  • Nuclear magnetic resonance (NMR) spectroscopy data support the structural assignment and confirm retention of the (Z)-configuration after acetylation.
  • Rigorous degassing of solvents during nucleophilic substitution steps reduces side reactions such as disulfide formation in related thioether syntheses, which is informative for maintaining purity in multi-step syntheses.

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